molecular formula C7H5BrN2O B578608 5-Bromo-1H-indazol-6-ol CAS No. 1227270-50-9

5-Bromo-1H-indazol-6-ol

Cat. No.: B578608
CAS No.: 1227270-50-9
M. Wt: 213.034
InChI Key: VFBNMCYQCJCMLO-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring makes this compound a unique compound with distinct chemical properties

Mechanism of Action

Target of Action

Similar compounds such as imidazole and indazole derivatives have been reported to show a broad range of biological activities . These activities include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Mode of Action

Similar compounds have been shown to inhibit the production of certain mediators in osteoarthritis (oa) cartilage . For instance, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For instance, the aforementioned COX-2 inhibitor affects the arachidonic acid pathway, leading to a decrease in the production of PGE2, TNF-α, and MMP-13 . These mediators are involved in inflammation and tissue degradation in OA.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

For instance, the aforementioned COX-2 inhibitor was found to inhibit the production of PGE2, TNF-α, and MMP-13 in OA cartilage explants . These mediators are involved in inflammation and tissue degradation in OA, so their inhibition could potentially alleviate OA symptoms.

Action Environment

For instance, the reactions for the synthesis of similar compounds were carried out at temperatures between 0 and 20 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-indazol-6-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-nitroaniline.

    Cyclization: The 5-bromo-2-nitroaniline undergoes cyclization to form 5-bromo-1H-indazole.

    Hydroxylation: The final step involves the hydroxylation of 5-bromo-1H-indazole to yield this compound.

The reaction conditions for each step may vary, but common reagents and catalysts include:

    Cyclization: Catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) are often used.

    Hydroxylation: Hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazol-6-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form ketones or alcohols.

Scientific Research Applications

5-Bromo-1H-indazol-6-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the hydroxyl group at the 6-position, which may affect its reactivity and biological activity.

    6-Hydroxy-1H-indazole: Lacks the bromine atom at the 5-position, which may influence its chemical properties and applications.

    5-Chloro-1H-indazol-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.

Uniqueness

5-Bromo-1H-indazol-6-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties

Biological Activity

5-Bromo-1H-indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity, particularly against cancer cell lines such as K562 (human chronic myeloid leukemia cells). Studies have shown that this compound can inhibit cell proliferation and induce apoptosis through various mechanisms:

  • Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound leads to an increase in the G0/G1 phase population while decreasing the S phase population, indicating a potential mechanism for its antitumor effects .
  • p53/MDM2 Pathway Modulation : The compound has been shown to upregulate p53 protein levels while downregulating MDM2, disrupting the balance of these proteins and promoting apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction is crucial for its role in inhibiting tumor growth and affecting cellular signaling pathways .
  • Pharmacophore Modeling : Advanced modeling techniques have identified key features necessary for the compound's biological activity, helping to guide further drug development efforts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Cell Line/Model Mechanism
AntitumorInhibition of proliferationK562 (CML)Cell cycle arrest, apoptosis
p53/MDM2 InteractionUpregulation of p53, downregulation of MDM2K562Disruption of protein balance
Enzyme ModulationCompetitive inhibitionVarious targetsBinding interactions

Case Studies

  • Study on K562 Cells : A study conducted on K562 cells treated with this compound showed significant changes in cell cycle distribution, with an increase in G0/G1 phase cells from 29.4% to 41.1% after treatment with varying concentrations of the compound .
  • Mechanistic Insights : Another study investigated the effect of this compound on apoptosis-related proteins. Western blot analysis revealed that treatment led to increased p53 levels and reduced MDM2 levels, confirming its role in modulating this critical pathway in cancer biology .

Properties

IUPAC Name

5-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMGFFSJTFRHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856204
Record name 5-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-50-9
Record name 5-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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